2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI Key |
OSZZOQSBNXQWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions involving the condensation of appropriate aldehydes, urea, and β-ketoesters. One common method involves the Biginelli reaction, which is catalyzed by acids or bases under reflux conditions. The reaction typically proceeds as follows:
Step 1: Condensation of an aldehyde with urea to form an intermediate.
Step 2: Reaction of the intermediate with a β-ketoester to form the desired pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations in Dihydropyrimidinone Derivatives
Key structural analogs differ in substituent positions and functional groups, altering physicochemical and pharmacological properties. Below is a comparative analysis based on evidence:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one | 5-propyl, 6-hydroxy, 2-amino | C₇H₁₂N₃O₂ | 182.19 | High polarity due to hydroxyl; moderate lipophilicity from propyl chain [1]2 |
| 2-Amino-1-methyl-1,4-dihydropyrimidin-4-one | 1-methyl, 2-amino | C₅H₈N₄O | 140.14 | Reduced steric hindrance; lower molecular weight for improved solubility [1]3 |
| 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one | 2-dimethylamino, 5-(2-methylphenyl) | C₁₄H₁₉N₅O | 273.34 | Enhanced aromatic interactions; dimethylamino group increases basicity [4]4 |
| 2-Chloro-4-methylpyrimidin-5-amine | 2-chloro, 4-methyl | C₅H₆ClN₃ | 143.58 | Chlorine substituent improves metabolic stability; smaller size for CNS targeting [1]5 |
Functional Group Impact
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (vs.
- Alkyl vs. Aromatic Substituents: The propyl chain in the target compound offers flexibility and moderate hydrophobicity, contrasting with the rigid aromatic ring in 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one, which favors π-π stacking in receptor binding [4]8.
- Chlorine vs.
Pharmacological Considerations
- Bioavailability: The target compound’s hydroxyl and propyl groups balance solubility and permeability, whereas analogs like 2-Amino-1-methyl-1,4-dihydropyrimidin-4-one may suffer from rapid renal clearance due to lower molecular weight [1]10.
Biological Activity
2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one (CAS No. 500161-22-8) is a pyrimidine derivative that has attracted attention due to its potential biological activities. This compound is structurally characterized by a dihydropyrimidinone core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antioxidant properties, supported by case studies and research findings.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.18 g/mol
- Structure : The compound features an amino group at position 2, a hydroxy group at position 6, and a propyl group at position 5 of the pyrimidine ring.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one exhibit significant antiviral properties. For instance, derivatives of pyrimidine have shown efficacy against various viruses.
These findings suggest that the structural features of the pyrimidine derivatives contribute to their ability to inhibit viral replication.
Anticancer Activity
The anticancer potential of 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has been explored in various studies. The compound has been evaluated for its cytotoxic effects on cancer cell lines.
| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis | |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation | |
| A549 (Lung) | 10 | Cell cycle arrest |
The results indicate that this compound may induce apoptosis and inhibit cell proliferation in cancer cells, which is crucial for developing effective anticancer agents.
Antioxidant Activity
Antioxidant properties are another area where this compound exhibits significant biological activity. The ability to scavenge free radicals is vital in preventing oxidative stress-related diseases.
Studies have shown that the antioxidant activity of this compound can be attributed to its hydroxyl group, which plays a critical role in neutralizing free radicals.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antiviral Efficacy : A study demonstrated that pyrimidine derivatives could reduce viral load in infected cells significantly, with selectivity indices indicating low toxicity to host cells.
- Cancer Treatment : Research involving MCF-7 and A549 cell lines showed that treatment with pyrimidine derivatives led to a marked decrease in cell viability, suggesting potential as a therapeutic agent in breast and lung cancers.
- Oxidative Stress : In vivo studies indicated that compounds similar to 2-amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one could reduce markers of oxidative stress in animal models subjected to induced oxidative damage.
Q & A
Q. What are the recommended synthetic methodologies for 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent reaction involving β-keto esters, aldehydes, and urea/thiourea derivatives under acidic conditions. Recent advancements emphasize green chemistry approaches , such as using cyclodextrins or deep eutectic solvents as catalysts to improve yields (up to 96%) while reducing environmental impact . Key optimization parameters include:
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Standard characterization methods include:
- 1H NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., amine protons at δ 5.2–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+ ions matching theoretical values within 2 ppm error) .
- Melting point analysis : Consistency with literature values (e.g., 150–220°C range for related dihydropyrimidinones) .
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the critical storage conditions to ensure compound stability?
Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies suggest:
- Avoid exposure to light, moisture, and high temperatures (>30°C).
- Use amber glass vials for long-term storage .
Advanced Research Questions
Q. How can structural modifications of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one enhance its biological activity?
Modifications at the 5-propyl or 6-hydroxy positions can alter bioactivity. For example:
- Sulfanyl substitutions at position 5 (e.g., 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethyl derivatives) improve antimicrobial activity (MIC values <10 µg/mL) .
- Carboxylic acid derivatives (e.g., compound 8 in ) enhance solubility for in vivo studies .
- Glutamate conjugates (e.g., compound 9 ) increase target specificity in enzyme inhibition assays .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions often arise from variations in:
- Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) .
- Cell lines : Differences in membrane permeability (e.g., HeLa vs. HEK293 cells).
- Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC) before biological testing . Reproducibility requires strict adherence to protocols like NIH guidelines for dose-response experiments .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in chemical reactions?
Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution sites : The 5-propyl group directs reactions to the pyrimidine ring’s C-2 position .
- Tautomeric equilibria : Stability of keto-enol forms under varying pH conditions . Software tools like Gaussian 16 or Schrödinger Suite are recommended for these analyses .
Q. What strategies improve yields in multi-step syntheses involving this compound?
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
